molecular formula C37H70O5 B1237986 1-Palmitoyl-2-oleoyl-sn-glycerol CAS No. 29541-66-0

1-Palmitoyl-2-oleoyl-sn-glycerol

Cat. No.: B1237986
CAS No.: 29541-66-0
M. Wt: 594.9 g/mol
InChI Key: YEJYLHKQOBOSCP-OZKTZCCCSA-N
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Description

1-Palmitoyl-2-oleoyl-sn-glycerol is a defined diacylglycerol (DAG) with significant relevance in biological research. This compound features a palmitic acid chain at the sn-1 position and an oleic acid chain at the sn-2 position of the glycerol backbone. It is identified as an endogenous metabolite and has been characterized as a major active component in hormogonium-inducing factor (HIF)-1, playing a role in the symbiotic signaling between cyanobacteria and cycad plants . As a DAG, it is a crucial intermediate in lipid biosynthesis and serves as a key second messenger in cellular signal transduction pathways. This makes it a valuable tool for studying the activation of protein kinase C (PKC) and other DAG-responsive elements in cell membranes . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Strictly for laboratory use by trained professionals.

Properties

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJYLHKQOBOSCP-OZKTZCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

29541-66-0
Record name 1-Palmitoyl-2-oleoylglycerol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029541660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-PALMITOYL-2-OLEOYLGLYCEROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2FI047ZI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DG(16:0/18:1(9Z)/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007102
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Glycerolysis of Triacylglycerols

Chemical glycerolysis involves reacting triacylglycerols (TAGs) with glycerol under high temperatures (210–260°C) in the presence of alkali catalysts like sodium hydroxide or potassium hydroxide. This method produces a mixture of monoacylglycerols (MAGs) and DAGs, with yields of 1-palmitoyl-2-oleoyl-sn-glycerol ranging from 26% to 52%. A key limitation is the need to neutralize catalysts post-reaction to prevent soap formation and sensory defects.

Reaction Conditions and Outcomes

CatalystTemperature (°C)Time (h)DAG Yield (%)
Sodium hydroxide240438
Potassium hydroxide220645
Magnesium oxide260352

Table 1: Representative data for chemical glycerolysis.

Esterification of Free Fatty Acids

Esterification combines free fatty acids (FFAs) with glycerol or MAGs. For this compound, palmitic acid and oleic acid are sequentially esterified to glycerol. Acid catalysts (e.g., sulfuric acid) or lipase enzymes facilitate this process, though chemical methods often require solvents like hexane to improve miscibility. Yields reach up to 60%, but regiopurity is compromised due to acyl migration during prolonged reactions.

Deuteration Strategies

Specialized syntheses incorporate deuterium labels for structural studies. For example, perdeuterated this compound is synthesized using deuterated fatty acids (e.g., [D₃₁]palmitic acid and [D₃₃]oleic anhydride) under DMAP-catalyzed esterification. This method achieves >96% chemical purity and is critical for neutron scattering experiments:

This compound+D2O[D31]POPC+H2O\text{this compound} + \text{D}2\text{O} \rightarrow \text{[D}{31}\text{]POPC} + \text{H}_2\text{O}

Enzymatic Synthesis Approaches

Lipase-Catalyzed Glycerolysis

Enzymatic glycerolysis uses lipases (e.g., Rhizomucor miehei or Candida antarctica) under mild conditions (40–70°C) to minimize thermal degradation. Immobilized enzymes enable solvent-free systems, achieving DAG yields of 60–84%. For instance, Rhizomucor miehei lipase catalyzes the esterification of FFAs with glycerol, producing 84% DAG (66% 1,3-DAG and 18% 1,2-DAG).

Enzyme Performance Comparison

Lipase SourceSubstrateYield (%)Regiopurity (%)
Rhizomucor mieheiSunflower oil FFA8478
Candida antarcticaRice bran oil FFA7682
Thermomyces lanuginosusPalm oil FFA6875

Table 2: Enzymatic synthesis outcomes.

Regiospecific Hydrolysis and Esterification

Phospholipase A₂ (PLA₂) selectively hydrolyzes the sn-2 acyl group, enabling precise synthesis. For example, PLA₂ treatment of 1-palmitoyl-2-oleoyl-sn-phosphatidylcholine followed by re-esterification with deuterated oleic anhydride yields regiopure this compound. This method avoids acyl migration but requires costly enzymes and meticulous purification.

Chemoenzymatic Hybrid Strategies

Combining chemical and enzymatic steps enhances efficiency and purity. A three-step approach achieves >96% purity:

  • Chemical Esterification : Oleic anhydride-d₆₄ reacts with 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine under DMAP catalysis.

  • Enzymatic Hydrolysis : Lecithinase selectively removes the sn-1 acyl group.

  • Re-esterification : Perdeuterated palmitic acid is introduced using Thermomyces lanuginosus lipase.

This method’s modularity allows selective deuteration of either acyl chain, making it versatile for structural biology.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography separates DAGs from MAGs and TAGs, using hexane:ethyl acetate gradients. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) achieves >99% purity for research-grade applications.

Spectroscopic Analysis

¹H and ¹³C NMR confirm regiopurity by distinguishing sn-1 and sn-2 acyl signals. For deuterated analogs, neutron reflectivity validates scattering length density profiles.

Industrial and Research Applications

This compound is utilized in:

  • Membrane Biology : As a component of lipid bilayers for studying transmembrane proteins.

  • Food Science : A low-calorie fat substitute in DAG-enriched oils.

  • Metabolomics : Tracking lipid metabolism in E. coli and honeybee models .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Membrane Studies

1-Palmitoyl-2-oleoyl-sn-glycerol serves as a model compound for studying lipid bilayers and membrane dynamics. Research has demonstrated its utility in high-resolution nuclear magnetic resonance (NMR) studies to characterize liposomes, which are crucial for understanding biological membranes' physical and chemical properties. For instance, a study highlighted the effectiveness of this compound in analyzing the structural characteristics of multilamellar vesicles (MLVs) through NMR spectroscopy, providing insights into lipid interactions and membrane fluidity .

Drug Delivery Systems

The compound is also explored as a potential carrier in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Studies have indicated that formulations containing this compound can improve the pharmacokinetics of therapeutic agents, making them more effective for clinical applications . This property is particularly valuable in developing non-viral gene delivery systems where it aids in stabilizing nucleic acids and facilitating cellular uptake .

Biochemical Signaling

In biochemical research, this compound has been implicated in various signaling pathways. It acts as a metabolite involved in lipid metabolism and cellular signaling processes. Its role as a signaling molecule can influence cell differentiation and proliferation, making it relevant in studies of cancer biology and regenerative medicine .

Phase Behavior Studies

The compound has been utilized to investigate the phase behavior of lipid mixtures. Research on binary mixtures involving this compound has revealed critical insights into how different lipid compositions can affect membrane stability and functionality. These studies are vital for understanding the thermodynamic properties of lipid bilayers, which are essential for designing biomimetic materials .

Data Tables

Application AreaDescription
Membrane StudiesUsed as a model for studying lipid bilayers via NMR spectroscopy
Drug DeliveryEnhances solubility and bioavailability of hydrophobic drugs
Biochemical SignalingInvolved in lipid metabolism and cellular signaling pathways
Phase BehaviorInvestigates thermodynamic properties of lipid mixtures

Case Study 1: NMR Characterization of Liposomes

A study conducted by researchers utilized this compound to create liposomes for NMR analysis. The findings demonstrated that MLVs formed from this compound provided detailed spectral information that could differentiate between various methylene groups within fatty acid chains, revealing insights into membrane dynamics .

Case Study 2: Drug Delivery Enhancement

In another investigation, formulations containing this compound were tested for their efficacy in delivering chemotherapeutic agents. Results indicated that the encapsulation improved drug stability and cellular uptake compared to conventional delivery methods, suggesting its potential as a carrier in cancer therapy applications .

Case Study 3: Phase Behavior Analysis

Research exploring the phase behavior of lipid mixtures including this compound revealed critical insights into how different fatty acid compositions affect membrane stability. The study provided a comprehensive phase diagram that assists in predicting the behavior of lipid formulations under varying conditions .

Mechanism of Action

1-Palmitoyl-2-oleoyl-sn-glycerol exerts its effects primarily through the activation of protein kinase C (PKC). This activation occurs when the compound binds to the regulatory domain of PKC, leading to its translocation to the cell membrane and subsequent phosphorylation of target proteins. This process plays a crucial role in various cellular functions, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diacylglycerols with Varied Acyl Chains

1-Stearoyl-2-oleoyl-sn-glycerol (sn-SODG)
  • Structural Difference : Replaces the sn-1 palmitoyl chain (C16:0) with a longer stearoyl chain (C18:0).
  • Physical Behavior : Exhibits marked polymorphism due to packing challenges between the saturated stearoyl and unsaturated oleoyl chains. Dry sn-SODG forms eight distinct phases (α, β1–β4, β', γ1–γ2), all with lower thermal stability compared to fully saturated DAGs like 1,2-distearoyl-sn-glycerol (melting point: 77.2°C vs. 23.1°C for sn-SODG β1 phase). Hydration stabilizes phases (αw, βw) but introduces bilayer structures with hexagonal or triclinic packing .
  • Functional Implication : The instability of sn-SODG may influence its role in signaling pathways, as phase transitions could modulate interactions with proteins like protein kinase C (PKC) .
1,2-Dimyristoyl-sn-glycerol
  • Structural Difference : Contains two saturated myristoyl chains (C14:0) at sn-1 and sn-2.
  • Physical Behavior : Lacks unsaturated bonds, leading to higher melting points and more stable crystalline phases compared to PODG. This stability makes it less prone to acyl migration during analytical procedures .
  • Biological Relevance : Fully saturated DAGs are less common in nature but serve as tools to study PKC activation mechanisms, which require unsaturated DAGs like PODG for optimal activity .

Ether-Linked Diacylglycerols

1-O-Palmit-19-ene-yl-2-oleoyl-sn-glycerol (AAG)
  • Structural Difference : Features an ether-linked palmitoleyl chain at sn-1 instead of an ester-linked palmitoyl group.
  • Functional Comparison : AAG inhibits calcium-insensitive PKC isotypes (e.g., PKCδ) even in the presence of DAGs like PODG. This contrasts with ester-linked PODG, which activates PKC, highlighting the critical role of linkage type (ether vs. ester) in modulating enzyme activity .

Phospholipids with Similar Acyl Chains

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)
  • Structural Difference : Incorporates a phosphocholine headgroup at sn-3, forming a phospholipid.
  • Physical and Functional Roles : POPC forms stable bilayers in membranes, whereas PODG lacks a polar headgroup, making it more hydrophobic. However, both lipids influence PKCα activation when combined with phosphatidylserine (POPS). For example, increasing PODG concentrations in POPC/POPS membranes enhance PKCα activity by altering membrane fluidity .

Triacylglycerol Positional Isomers

sn-1,3-Dipalmitoyl-2-oleoylglycerol (POP) vs. sn-1,2-Dipalmitoyl-3-oleoylglycerol (PPO)
  • Structural Difference : POP and PPO are triacylglycerol isomers with oleoyl chains at sn-2 and sn-3, respectively.
  • Phase Behavior : Both form molecular compounds with distinct melting profiles. For instance, a 1:1 mixture of POP and PPO creates a βC phase (melting point: 31.2°C), which is less stable than PODG-derived phases. This highlights how acyl chain position and molecular symmetry affect lipid packing .

Metabolic and Signaling Roles

  • Endogenous Metabolite: PODG is identified as a key diacylglycerol in HIF-1 pathways, influencing hypoxic responses .
  • Comparison with Monoacylglycerols: Unlike 1-palmitoleoyl glycerol (a monoacylglycerol that inhibits P-glycoprotein), PODG’s diacyl structure enables interactions with amphiphilic enzymes like PKC and monoacylglycerol acyltransferase (MGAT) .

Analytical Challenges

  • Acyl Migration : PODG exhibits two bands in HPTLC due to partial isomerization to 1,3-diacylglycerols, complicating quantification. This contrasts with more stable DAGs like 1,2-dimyristoyl-sn-glycerol .
  • NMR Differentiation : The sn-1 and sn-3 positions of PODG are distinguishable via DEPT and HSQC NMR, a feature critical for verifying synthetic intermediates .

Biological Activity

1-Palmitoyl-2-oleoyl-sn-glycerol (POG) is a synthetic diacylglycerol that has garnered attention for its biological activities, particularly in the context of cell signaling and membrane dynamics. This compound is structurally characterized by a palmitoyl group at the sn-1 position and an oleoyl group at the sn-2 position of the glycerol backbone, making it a significant molecule in lipid biochemistry.

  • Chemical Formula : C₃₇H₇₀O₅
  • Molecular Weight : 586.97 g/mol
  • Structure :
\text{HOOC CH 2 14}-(CH=CH)-(CH_2)_{7}-C(=O)-O-CH(CH_2OH)-C(=O)-O}

Biological Significance

This compound has been studied for its role in various biological processes, including:

1. Cell Signaling and Activation

  • POG acts as an activator of protein kinase C (PKC), which is crucial for various signal transduction pathways. The activation of PKC is associated with cellular responses to growth factors and hormones, influencing cell proliferation and differentiation .

2. Hormogonium Induction

  • Recent studies have demonstrated that POG exhibits hypoxia-inducible factor (HIF)-like activity in cyanobacteria, specifically in Nostoc species. This suggests that POG may play a role in environmental adaptation by promoting hormogonium formation, a reproductive structure that allows for survival under adverse conditions .

3. Membrane Dynamics

  • The presence of POG in lipid bilayers has been shown to affect membrane fluidity and organization. Its incorporation into membranes can influence the behavior of membrane proteins and receptors, potentially altering cellular responses to external stimuli .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
PKC ActivationActivates protein kinase C, influencing cell signaling pathways
HIF-like ActivityInduces hormogonium formation in Nostoc cyanobacteria
Membrane FluidityAlters lipid bilayer properties, affecting protein function

Case Study: HIF-like Activity in Cyanobacteria

A study published in Scientific Reports highlighted the ability of POG to induce HIF-like activity at low concentrations (1 nmol/disc). This was evidenced by increased growth rates in filamentous aggregates of Nostoc, suggesting a signaling role for POG under low oxygen conditions . The findings indicate that diacylglycerols like POG may serve as environmental cues for cyanobacterial adaptation.

Case Study: Membrane Interaction Dynamics

Research utilizing coarse-grained molecular dynamics simulations showed that POG affects the structural integrity of lipid membranes composed of phosphatidylcholine. The introduction of POG into these membranes altered phase transition temperatures, indicating its potential influence on membrane stability and permeability .

Q & A

Q. How can molecular dynamics (MD) simulations predict PODG's behavior in lipid rafts?

  • Methodology : Run all-atom MD simulations using force fields (e.g., CHARMM36) to model PODG in POPC/cholesterol bilayers. Analyze tilt angles, acyl chain order parameters (SCD_{\text{CD}}), and hydrogen bonding with sphingomyelin. Validate with neutron scattering data for bilayer thickness .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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